molecular formula C13H13NO B15070031 cyclobutyl(1H-indol-3-yl)methanone CAS No. 1094462-45-9

cyclobutyl(1H-indol-3-yl)methanone

Cat. No.: B15070031
CAS No.: 1094462-45-9
M. Wt: 199.25 g/mol
InChI Key: JIKVYTPAMRINIF-UHFFFAOYSA-N
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Description

Cyclobutyl(1H-indol-3-yl)methanone is a synthetic organic compound characterized by a methanone group bridging a cyclobutyl substituent and the 3-position of an indole moiety. The indole scaffold is a privileged structure in medicinal chemistry, often associated with bioactivity, while the cyclobutyl group introduces conformational strain due to its four-membered ring. This strain may influence binding affinity to biological targets, such as cannabinoid receptors, which are commonly modulated by structurally related synthetic cannabinoids .

Properties

CAS No.

1094462-45-9

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

cyclobutyl(1H-indol-3-yl)methanone

InChI

InChI=1S/C13H13NO/c15-13(9-4-3-5-9)11-8-14-12-7-2-1-6-10(11)12/h1-2,6-9,14H,3-5H2

InChI Key

JIKVYTPAMRINIF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)C2=CNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For cyclobutyl(1H-indol-3-yl)methanone, the cyclobutyl group can be introduced through a Friedel-Crafts acylation reaction using cyclobutanone as the acylating agent .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the highest possible yield and purity of the desired product. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes critical structural analogs of cyclobutyl(1H-indol-3-yl)methanone, highlighting variations in substituents, molecular properties, and biological relevance:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
This compound Cyclobutyl C₁₃H₁₃NO 199.25 g/mol Hypothesized synthetic cannabinoid analog -
Cyclopropyl(1H-indol-3-yl)methanone Cyclopropyl C₁₂H₁₁NO 185.22 g/mol Precursor to UR-144 derivatives
XLR-11 2,2,3,3-Tetramethylcyclopropyl C₁₆H₁₉NO 241.33 g/mol Genotoxic synthetic cannabinoid
AM-2201 1-Naphthyl C₂₄H₂₂FNO 359.44 g/mol Potent CB1 receptor agonist
JWH-073 1-Naphthyl (butyl chain) C₂₃H₂₃NO 329.44 g/mol High-affinity cannabinoid receptor ligand
DP-UR-144 2,2,3,3-Tetramethylcyclopropyl C₁₆H₁₉NO 241.33 g/mol Radioligand for PET imaging

Impact of Substituents on Bioactivity

  • Cyclobutyl vs. Cyclopropyl : The cyclobutyl group introduces greater steric bulk and ring strain compared to cyclopropyl derivatives. This may enhance receptor binding in some cases but could reduce metabolic stability due to increased reactivity .
  • Naphthyl (AM-2201, JWH-073): Naphthyl-substituted compounds exhibit high affinity for cannabinoid receptors, attributed to π-π stacking interactions with aromatic residues in the receptor binding pocket .

Metabolic and Analytical Considerations

  • Regioisomerism : Analogs like AM-694 demonstrate that substituent position (e.g., iodine on benzoyl) significantly affects mass spectral fragmentation patterns, which is critical for analytical identification .

Toxicity and Regulatory Status

  • Genotoxicity: XLR-11 induces DNA damage, highlighting risks associated with synthetic cannabinoids .
  • Legal Classification: Many (1H-indol-3-yl)methanones are regulated under analog acts, emphasizing the need for stringent analytical screening .

Biological Activity

Cyclobutyl(1H-indol-3-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Properties

The structure of this compound can be broken down into two primary components: the cyclobutyl moiety and the indole ring. The indole structure is known for its role in various biological systems, particularly as a scaffold for drug development.

Target Interactions:
this compound primarily interacts with cellular targets such as tubulin, which is crucial for microtubule formation. The compound inhibits tubulin polymerization, leading to disruption of mitotic spindle formation and subsequent cell cycle arrest in the G2/M phase. This action is critical in cancer therapy as it induces apoptosis in rapidly dividing cells.

Biochemical Pathways:
The inhibition of tubulin polymerization affects several biochemical pathways, notably those involved in cell division and growth. By disrupting these pathways, this compound can potentially halt tumor progression.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a molecular weight conducive to good bioavailability. The compound's melting point ranges from 108 to 109°C, suggesting reasonable thermal stability which may impact its formulation and delivery methods.

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies demonstrate that it exhibits significant cytotoxicity against various cancer cell lines, including those derived from breast and lung cancers. The compound's IC50 values indicate potent activity, with some studies reporting values lower than 10 µM against sensitive cell lines .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. Its efficacy against bacterial strains such as Mycobacterium tuberculosis has been documented, showing promising results in inhibiting bacterial growth at concentrations that are achievable in clinical settings .

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on this compound revealed that treatment with the compound resulted in significant apoptosis in cultured cancer cells. The mechanism was attributed to the disruption of microtubule dynamics, leading to cell cycle arrest .

Cell LineIC50 (µM)Mechanism of Action
Breast Cancer8.5Tubulin inhibition
Lung Cancer6.2Apoptosis induction

Case Study 2: Antimicrobial Activity
In another investigation, this compound was tested against M. tuberculosis. The compound showed an IC90 value indicating effective inhibition of bacterial growth at concentrations that suggest potential for therapeutic use .

Bacterial StrainIC90 (µM)Observations
M. tuberculosis12Significant growth inhibition

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